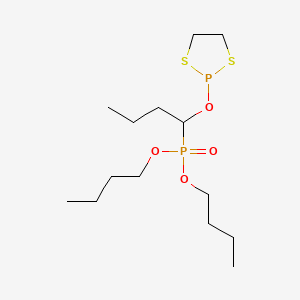

2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane

Description

Properties

CAS No. |

73987-21-0 |

|---|---|

Molecular Formula |

C14H30O4P2S2 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

2-(1-dibutoxyphosphorylbutoxy)-1,3,2-dithiaphospholane |

InChI |

InChI=1S/C14H30O4P2S2/c1-4-7-10-16-20(15,17-11-8-5-2)14(9-6-3)18-19-21-12-13-22-19/h14H,4-13H2,1-3H3 |

InChI Key |

JFIGJMWLQHBEQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(C(CCC)OP1SCCS1)OCCCC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane typically involves:

- Multi-step reactions incorporating phosphorus and sulfur reagents.

- Formation of the dithiaphospholane ring system.

- Introduction of dibutoxyphosphinyl groups.

- Use of inert atmosphere conditions to prevent oxidation and moisture interference.

- Purification by chromatographic or recrystallization techniques.

The key synthetic challenge is the controlled construction of the dithiaphospholane ring with the appropriate phosphinyl substituents.

Stepwise Preparation Details

Starting Materials and Reaction Conditions

- Phosphorus and Sulfur Sources: The synthesis requires phosphorus trichloride or dialkoxyphosphoryl chlorides as phosphorus sources and sulfur-containing nucleophiles such as sodium hydrosulfide or ammonium hydrosulfide.

- Solvents: Common solvents include dichloromethane and tetrahydrofuran, which provide suitable media for organophosphorus reactions.

- Atmosphere: Reactions are conducted under inert atmospheres (nitrogen or argon) to avoid oxidation.

- Temperature Control: Reactions are typically performed at low to moderate temperatures (5–30 °C) to control exothermicity and improve selectivity.

Formation of Key Intermediates

- Diethoxyphosphinyl Isothiocyanate Formation: A dialkoxyphosphoryl chloride reacts with sodium, potassium, or ammonium thiocyanate at 5–30 °C to form diethoxyphosphinyl isothiocyanate. This reaction is slightly exothermic and requires cooling control.

- Conversion to Dithiocarbamate: The isothiocyanate intermediate is then added to an aqueous solution of sodium hydrosulfide, producing diethoxyphosphinyl dithiocarbamate. This step is rapid and exothermic but controllable.

Cyclization to Dithiaphospholane Ring

- The dithiocarbamate intermediate undergoes condensation with methylene bromide at controlled temperature (e.g., 40 °C) to form the dithiaphospholane ring structure.

- The reaction pH is maintained between 6 and 7 by adding ammonium hydroxide during the process to optimize yield and purity.

- Surfactants such as Pluronic L-62 may be used to improve reaction efficiency.

Purification and Characterization

- Purification is typically achieved by column chromatography or recrystallization.

- Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are employed to confirm the structure and purity of the final compound.

- Monitoring reaction progress by NMR or MS is standard practice to optimize conditions and yields.

Comparative Data Table of Key Preparation Steps

| Step | Reagents & Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Formation of Isothiocyanate | Dialkoxyphosphoryl chloride + sodium thiocyanate | 5–30 | Slightly exothermic, cooling required |

| Formation of Dithiocarbamate | Isothiocyanate + sodium hydrosulfide aqueous sol. | 15–30 | Rapid, exothermic, temperature control |

| Cyclization to Dithiaphospholane | Dithiocarbamate + methylene bromide + pH control | ~40 | pH 6–7 maintained with ammonium hydroxide |

| Purification | Chromatography or recrystallization | Ambient | Confirm purity by NMR, IR, MS |

Chemical Reactions Analysis

Types of Reactions: 2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the compound into phosphine derivatives.

Substitution: Nucleophilic substitution reactions can replace the butoxy groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.

Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Utilized in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical transformations. The molecular targets include metal centers in enzymes and other catalytic systems, where the compound acts as a ligand to enhance reactivity and selectivity.

Comparison with Similar Compounds

The compound’s unique properties can be contextualized by comparing it to structurally related phosphorus and sulfur-containing derivatives. Key comparisons are outlined below:

Structural Analogues in the Dithiaphospholane Family

2-Chloro-1,3,2-dithiaphospholane

- Structure : Chlorine substituent at the phosphorus center.

- Reactivity : The chlorine atom acts as a leaving group, enabling nucleophilic substitution reactions. This compound is widely used in the synthesis of α-P-thio triphosphates for nucleotide analogs .

- Limitations : Higher electrophilicity compared to alkoxy-substituted derivatives, which may lead to undesired side reactions in sensitive synthetic pathways.

2.1.2. 2-(N,N-Diisopropylamino)-1,3,2-dithiaphospholane

- Structure: Amino group (N,N-diisopropyl) at the phosphorus center.

- Reactivity: The amino group participates in hydrogen bonding, enhancing stability in polar solvents. Used in preparing 5′-(α-P-dithio)triphosphates with improved solubility in aqueous media .

- Comparison: The dibutoxyphosphinyl group in the target compound likely offers greater lipophilicity, favoring organic-phase reactions over amino-substituted derivatives.

2-(4-Methoxyphenyl)-1,3,2-dithiaphospholane 2-sulfide

- Structure : Aromatic methoxyphenyl group and sulfur at the phosphorus center.

- Properties : IR spectra show strong P=S stretches at 566 cm⁻¹ and aromatic C-H vibrations at 745 cm⁻¹. ¹H NMR reveals coupling between phosphorus and aromatic protons (J(P,H) = 20.7 Hz) .

Phosphonate Esters and Dioxaphospholane Derivatives

Diethyl Phosphonate (CAS 762-04-9)

- Structure : Simple phosphonate ester with ethoxy groups.

- Applications : Common precursor in Horner-Wadsworth-Emmons reactions. Lacks the dithiaphospholane ring, resulting in lower coordination capacity with transition metals .

- Comparison : The sulfur atoms in the target compound’s dithiaphospholane ring may enhance metal-binding efficiency, making it more suitable for catalytic systems (e.g., palladium cross-coupling) .

1,3,2-Dioxaphospholane, 2-oxide (CAS 1003-11-8)

- Structure : Oxygen-based phospholane ring with a P=O group.

- Properties : Higher polarity due to the P=O bond, favoring hydrophilic applications.

Boron-Containing Heterocycles (Pyrazoline Derivatives)**

- Example : 1-(1-Ethoxyethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (from ).

- Comparison : Boron-containing compounds are pivotal in Suzuki-Miyaura cross-coupling reactions . While the target compound lacks boron, its phosphorus-sulfur system could offer complementary reactivity in thiophosphate or phosphorothioate synthesis.

Biological Activity

Overview of 2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane

2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane is an organophosphorus compound that contains a dithiaphospholane structure. This class of compounds is known for its diverse biological activities, including antimicrobial, antiviral, and antitumor properties. The presence of phosphorus in its structure often contributes to its reactivity and biological interactions.

Antimicrobial Activity

Organophosphorus compounds have been extensively studied for their antimicrobial properties. Research indicates that such compounds can inhibit bacterial growth and exhibit fungicidal effects. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.

Table 1: Summary of Antimicrobial Activity

Antiviral Activity

Some dithiaphospholane derivatives have shown potential antiviral activity. The proposed mechanism includes inhibition of viral replication by targeting viral enzymes or disrupting viral entry into host cells.

Case Study: Dithiaphospholane Derivatives as Antivirals

A study demonstrated that certain dithiaphospholane derivatives exhibited significant antiviral activity against influenza viruses. The derivatives were found to inhibit hemagglutination and prevent viral entry into host cells.

Antitumor Activity

Research on organophosphorus compounds has also highlighted their potential as antitumor agents. These compounds may induce apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage.

Table 2: Antitumor Activity of Organophosphorus Compounds

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Dibutoxyphosphinyl | Breast cancer | Induction of apoptosis | |

| Dithiaphospholane | Lung cancer | Inhibition of cell proliferation |

Synthesis and Characterization

The synthesis of 2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane typically involves the reaction of dibutoxyphosphine with appropriate dithiophosphate precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the compound.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Studies indicate that while some organophosphorus compounds exhibit low toxicity at therapeutic doses, they may pose risks at higher concentrations.

Q & A

Q. What safety protocols are critical when handling thiophosphoryl chloride precursors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.